

Co-precipitation Synthesis of Copper Tungstate (CuWO₄) Nanoparticles: An Application Note and Protocol

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Compound of Interest

Compound Name: Copper tungsten oxide (CuWO₄)

Cat. No.: B078475

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This document provides a detailed protocol for the synthesis of copper tungstate (CuWO₄) nanoparticles via a co-precipitation method. This method is a straightforward and cost-effective approach for producing crystalline CuWO₄ nanoparticles with various potential applications, including photocatalysis, scintillators, and sensors.

Principle of Co-precipitation

Co-precipitation is a wet chemical method that involves the simultaneous precipitation of multiple ions from a solution to form a mixed solid. In this protocol, aqueous solutions of a soluble copper salt (copper nitrate) and a soluble tungstate salt (sodium tungstate) are mixed under controlled conditions. The addition of a precipitating agent or adjustment of pH leads to the formation of an insoluble copper tungstate precursor, which is subsequently washed, dried, and calcined to obtain the final crystalline CuWO₄ nanoparticles.

Experimental Workflow

The synthesis of CuWO₄ nanoparticles by co-precipitation generally follows the workflow depicted below.



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Figure 1: General workflow for the co-precipitation synthesis of CuWO₄ nanoparticles.

Quantitative Data Summary

The following table summarizes the quantitative parameters reported in various studies for the co-precipitation synthesis of CuWO₄ nanoparticles.

Parameter	Value	Source
Precursors		
Copper Salt	Copper Nitrate (Cu(NO ₃) ₂ ·3H ₂ O)	[1]
Tungsten Salt	Sodium Tungstate (Na ₂ WO ₄ ·2H ₂ O)	[1]
Reaction Conditions		
Precursor Concentrations	0.005, 0.01, and 0.1 mol/L	[2]
Temperature	90°C	[1]
pH	13 (adjusted with ammonia)	[1]
Stirring Time	5 hours	[1]
Post-Synthesis Processing		
Annealing/Calcination Temp.	400°C	[1][3]
Heating/Cooling Rate	1°C/min	[1][3]
Resulting Nanoparticle Size		
Crystallite Size	~6 nm	[1][4]
Particle Size (TEM)	Rod-like, 60 nm length, <10 nm diameter	[1][4]
Particle Size (SEM)	10 - 90 nm (spherical)	[5]

Detailed Experimental Protocol

This protocol is a compilation of the methodologies described in the cited literature.

4.1. Materials and Reagents

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$, >98% purity)[[1](#)]
- Sodium tungstate dihydrate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$, >99% purity)[[1](#)]
- Ammonia solution (NH_4OH) or Sodium Hydroxide (NaOH) for pH adjustment
- Triply distilled or deionized water
- Ethanol

4.2. Equipment

- Beakers and graduated cylinders
- Magnetic stirrer with heating plate
- pH meter
- Centrifuge
- Drying oven
- Muffle furnace
- Mortar and pestle

4.3. Step-by-Step Procedure

4.3.1. Preparation of Precursor Solutions

- Prepare stoichiometric amounts of the copper and tungstate precursor solutions. For example, to synthesize a specific molar quantity of CuWO_4 , dissolve the corresponding

molar amounts of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ and $\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$ separately in hot triply distilled water.
[1]

4.3.2. Co-precipitation Reaction

- Heat the sodium tungstate solution to 90°C on a magnetic stirrer hotplate.
- While stirring, slowly add the copper nitrate solution to the hot sodium tungstate solution.[2]
- Adjust the pH of the resulting mixture to approximately 13 by adding ammonia solution dropwise.[1]
- Continue stirring the solution at 90°C for 5 hours. A bluish-green precipitate should form.[1]

4.3.3. Washing and Drying

- Allow the precipitate to cool to room temperature and then separate it from the solution by centrifugation.
- Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
- Dry the washed precipitate in an oven at a suitable temperature (e.g., $80\text{--}100^\circ\text{C}$) overnight.

4.3.4. Calcination

- Grind the dried powder using a mortar and pestle to obtain a fine powder.
- Transfer the powder to a crucible and place it in a muffle furnace for calcination.
- Heat the sample to 400°C with a heating and cooling rate of $1^\circ\text{C}/\text{min}$. [1][3] This step is crucial for the formation of the crystalline CuWO_4 phase.

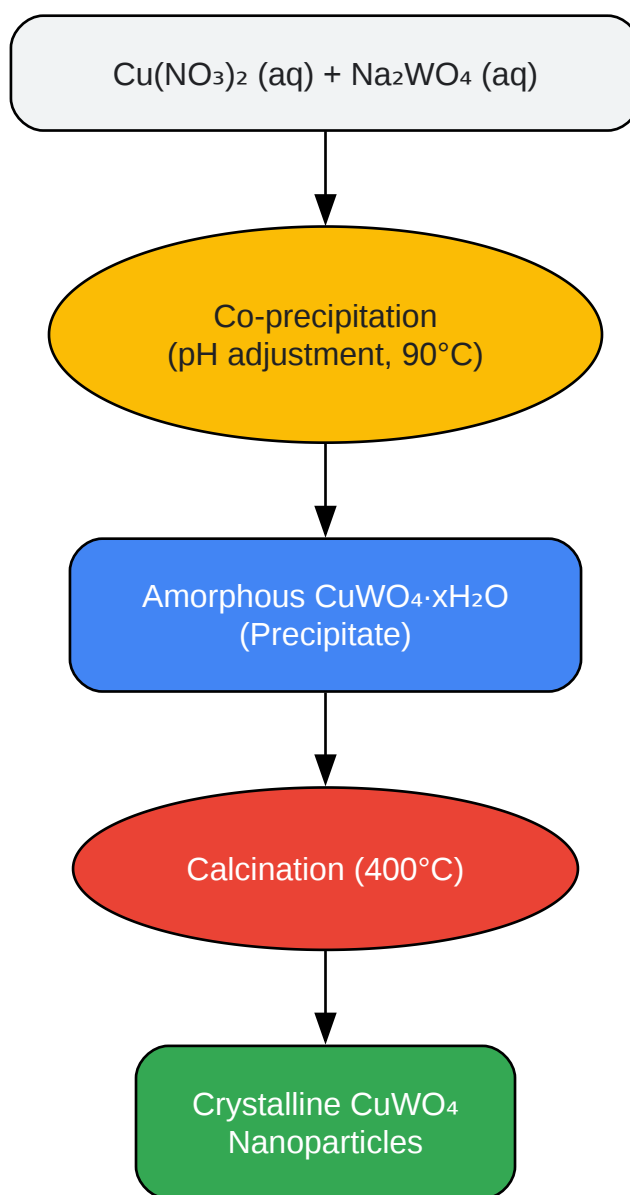
4.4. Characterization

The synthesized CuWO_4 nanoparticles can be characterized using various techniques:

- X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size. [\[1\]](#)[\[3\]](#)[\[4\]](#)
- Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the morphology, particle size, and size distribution. [\[1\]](#)[\[3\]](#)[\[5\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the material. [\[3\]](#)
- Thermal Analysis (TGA/DTA): To study the thermal stability of the nanoparticles. [\[1\]](#)[\[3\]](#)

Signaling Pathway/Logical Relationship

The chemical transformations during the co-precipitation and calcination steps are illustrated in the following diagram.



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Figure 2: Chemical pathway for the formation of CuWO₄ nanoparticles.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle all chemicals in a well-ventilated area or a fume hood.
- Exercise caution when working with hot solutions and equipment.

- Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

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